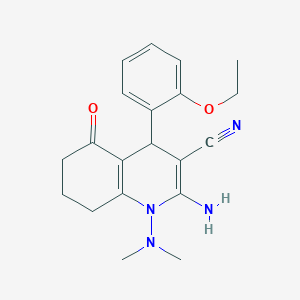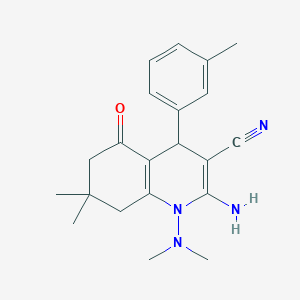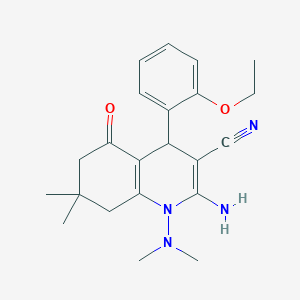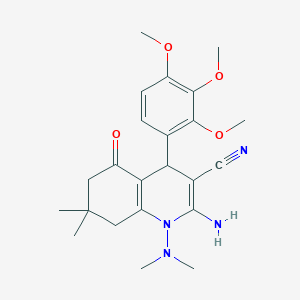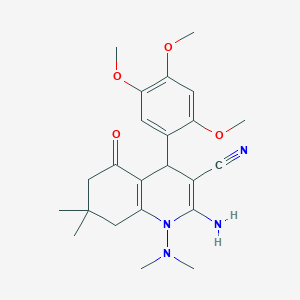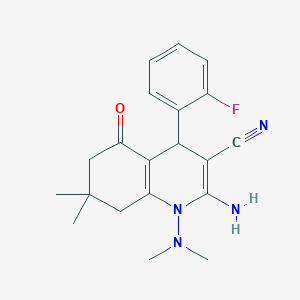
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Descripción general
Descripción
2-Amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound characterized by a hexahydroquinoline scaffold. This structure is notable for its pharmacological relevance, particularly in medicinal chemistry where quinoline derivatives exhibit a broad range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This compound is typically synthesized via the Hantzsch reaction, which involves a multi-component condensation reaction. Common starting materials include aldehydes, β-ketoesters, and ammonium acetate. The reaction is often carried out under reflux conditions in ethanol or acetic acid as solvents. Various catalysts, such as piperidine or pyridine, might be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This approach allows for the efficient and controlled mixing of reactants and can be optimized for high yield and purity. Industrial reactors designed for the Hantzsch synthesis ensure consistent temperature control and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, forming quinoline derivatives with different oxidation states.
Reduction: Reduction of the nitro groups present on the quinoline ring can lead to the formation of amino-quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly with halogens like chlorine and bromine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Commonly performed using hydrogen gas in the presence of a palladium catalyst (Pd/C) or using metal hydrides like sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) in the presence of an iron catalyst (FeCl₃) are typically used.
Major Products
The primary products of these reactions include oxidized quinoline derivatives, reduced amino-quinolines, and halogenated quinoline compounds, each exhibiting distinct biological activities.
Aplicaciones Científicas De Investigación
Chemistry
This compound is often used as a building block in the synthesis of more complex molecules. Its versatile reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and as probes for studying biological pathways.
Medicine
Quinoline derivatives, including this compound, are explored for their potential use in pharmaceuticals, particularly as anticancer agents. Their ability to interact with DNA and inhibit topoisomerases makes them promising candidates for drug development.
Industry
In the industrial sector, these compounds are utilized in the development of agrochemicals and dyes, leveraging their strong biological activity and stability.
Mecanismo De Acción
The mechanism by which 2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects often involves the inhibition of specific enzymes or interaction with DNA. The fluoro group and the amino functionalities play a crucial role in binding to target molecules, thereby modulating biological pathways.
Comparación Con Compuestos Similares
4-Aminoquinoline
8-Hydroxyquinoline
2-Chloroquinoline
6-Methoxyquinoline
Uniqueness: Compared to similar compounds, the presence of both dimethylamino and fluoro substituents in 2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile enhances its lipophilicity and biological activity. This dual substitution pattern provides a unique set of properties, making it a standout in the realm of quinoline derivatives.
Propiedades
IUPAC Name |
2-amino-1-(dimethylamino)-4-(2-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c1-20(2)9-15-18(16(26)10-20)17(12-7-5-6-8-14(12)21)13(11-22)19(23)25(15)24(3)4/h5-8,17H,9-10,23H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBGMSBUZSLJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3F)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1-ADAMANTYL)PIPERAZINO][3-CHLORO-5-(2-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE](/img/structure/B4300909.png)
![N-[(ADAMANTAN-1-YL)METHYL]-2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDE](/img/structure/B4300917.png)
![1-C-(5-methyl-6-oxo-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300923.png)
![1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol](/img/structure/B4300927.png)
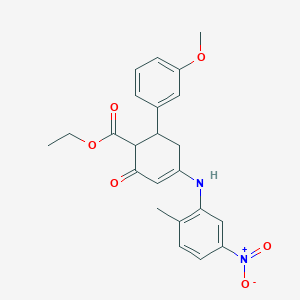
![ethyl 4-[(2-cyanophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B4300950.png)
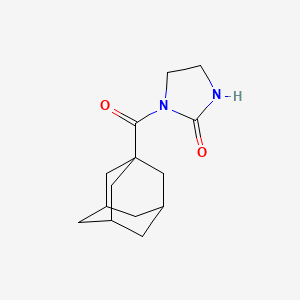
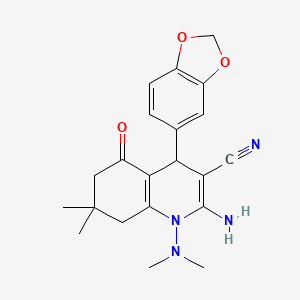
![N-(1-benzyl-1H-pyrazol-3-yl)-2-[3-(3-fluorophenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B4300983.png)
